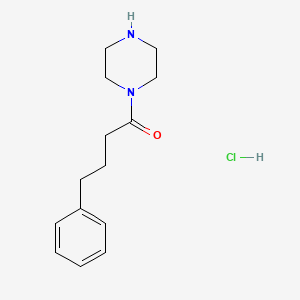

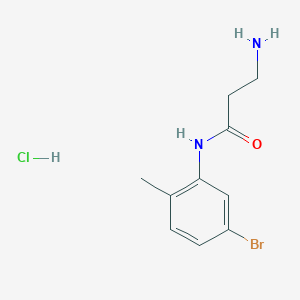

![molecular formula C10H12ClN5O B1520440 2-amino-N-[4-(2H-1,2,3-triazol-2-yl)phenyl]acetamide hydrochloride CAS No. 1240527-83-6](/img/structure/B1520440.png)

2-amino-N-[4-(2H-1,2,3-triazol-2-yl)phenyl]acetamide hydrochloride

Overview

Description

“2-amino-N-[4-(2H-1,2,3-triazol-2-yl)phenyl]acetamide hydrochloride” is a compound that contains a 1,2,3-triazole scaffold. This scaffold is not found in nature but is intensely investigated by synthetic chemists due to its excellent properties and green synthetic routes . The 1,2,3-triazole is an unsaturated, π-excessive, five-membered heterocycle with a 6π delocalized electron ring system which gives it an aromatic character. It is made up of three nitrogens and two carbons. All five atoms are sp2-hybridized .

Synthesis Analysis

The synthesis of 2-(2H-1,2,3-triazol-2-yl)benzoic acid, a similar compound, starts from 1-fluoro-2-nitrobenzene derivatives. The four-step synthesis introduces the triazole at the start via N2-arylation of 4,5-dibromo-2H-1,2,3-triazole. A sequence of consecutive functional group transformations, namely hydrogenation, Sandmeyer iodination, and Grignard carboxylation, provides the target molecules in a reliable and scalable manner .Molecular Structure Analysis

The 1,2,3-triazole is made up of three nitrogens and two carbons. All five atoms are sp2-hybridized. One N atom is pyrrole kind, and the other two atoms are pyridine kind .Chemical Reactions Analysis

1,2,3-Triazole scaffolds are synthesized using various metal catalysts (such as Cu, Ni, Ru, Ir, Rh, Pd, Au, Ag, Zn, and Sm), organocatalysts, metal-free as well as solvent- and catalyst-free neat syntheses .Scientific Research Applications

Pharmacokinetics and Metabolism

Metabolism in Humans

Studies on drugs like acetaminophen and mirabegron reveal the complexity of drug metabolism, including the formation of various metabolites and their excretion patterns in urine and feces. These findings emphasize the importance of understanding drug metabolism for predicting efficacy and safety (Mrochek et al., 1974; Takusagawa et al., 2012).

Intravenous Pharmacokinetics in Elderly Patients

Research on intravenous paracetamol highlights how age and renal function can significantly affect drug pharmacokinetics, underscoring the need for careful consideration of these factors in clinical applications (Liukas et al., 2011).

Diagnostic and Analytical Methodologies

High-Resolution Mass Spectrometry for Biomonitoring

Non-targeted analyses based on high-resolution mass spectrometry provide insights into overlooked metabolites, improving the monitoring of pharmaceutical use and exposure assessment (David et al., 2020).

NMR-Based Metabolomics for Hepatotoxicity

NMR-based metabolomics approaches in studying hepatotoxicity induced by acetaminophen illustrate the potential of metabolomics in detecting drug-induced liver injury and understanding the metabolic changes associated with drug exposure (Kim et al., 2013).

Future Directions

properties

IUPAC Name |

2-amino-N-[4-(triazol-2-yl)phenyl]acetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N5O.ClH/c11-7-10(16)14-8-1-3-9(4-2-8)15-12-5-6-13-15;/h1-6H,7,11H2,(H,14,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBWYVQDRASDHOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)CN)N2N=CC=N2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-N-[4-(2H-1,2,3-triazol-2-yl)phenyl]acetamide hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(Dimethylamino)propyl]urea hydrochloride](/img/structure/B1520360.png)

![[1-(Benzenesulfonyl)piperidin-4-yl]methanamine hydrochloride](/img/structure/B1520362.png)

![[1-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]methanamine hydrochloride](/img/structure/B1520363.png)

![[2-(Morpholin-4-yl)ethyl]urea hydrochloride](/img/structure/B1520365.png)

![[1-(4-Tert-butylphenyl)cyclobutyl]methanamine hydrochloride](/img/structure/B1520367.png)

![7-Amino-2,4-dimethylpyrimido[2,1-a]phthalazin-5-ium chloride](/img/structure/B1520369.png)

![4-[(2-Fluorophenyl)methoxy]aniline hydrochloride](/img/structure/B1520372.png)

![4-[(Propane-2-sulfonyl)methyl]aniline](/img/structure/B1520374.png)